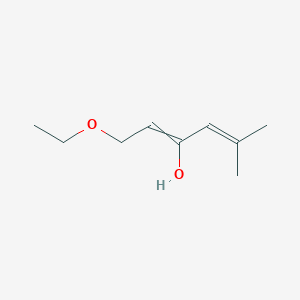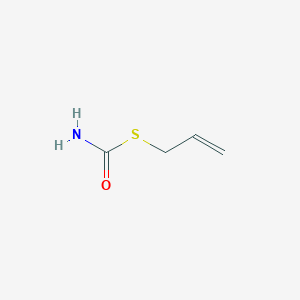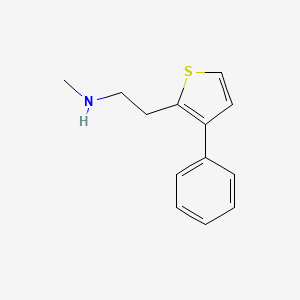![molecular formula C9H13ClN2O2 B14526737 N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide CAS No. 62853-95-6](/img/structure/B14526737.png)
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bicyclic structure with a nitramide functional group, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with nitramide precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and specific temperature settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of bioactive compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide involves its interaction with molecular targets through its nitramide group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide can be compared with similar compounds like:
Camphenilone: Another bicyclic compound with similar structural features but different functional groups.
3,3-Dimethylnorcamphor: Shares the bicyclic framework but lacks the nitramide group, leading to different chemical properties.
Patchenol: A related compound with a different functional group arrangement, used in different applications.
These comparisons highlight the uniqueness of N-(1-Chloro-3,3-dimethylbicyclo[22
Properties
CAS No. |
62853-95-6 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)nitramide |
InChI |
InChI=1S/C9H13ClN2O2/c1-8(2)6-3-4-9(10,5-6)7(8)11-12(13)14/h6H,3-5H2,1-2H3 |
InChI Key |
HJKNNLFHTCWVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=N[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)









![2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-](/img/structure/B14526731.png)

![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)
